molecular formula C6H7N3O2 B12359073 6-oxo-3H-pyridine-3-carbohydrazide

6-oxo-3H-pyridine-3-carbohydrazide

Cat. No.: B12359073
M. Wt: 153.14 g/mol
InChI Key: CDMJRQOOLRRVCL-UHFFFAOYSA-N
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Description

6-oxo-3H-pyridine-3-carbohydrazide is a heterocyclic compound with the molecular formula C6H7N3O2. It is a derivative of pyridine and contains both a keto group and a carbohydrazide group. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmacologically active compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-oxo-3H-pyridine-3-carbohydrazide typically involves the reaction of pyridine-3-carboxylic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol. The general reaction scheme is as follows:

    Starting Material: Pyridine-3-carboxylic acid

    Reagent: Hydrazine hydrate

    Solvent: Ethanol

    Conditions: Reflux

The reaction proceeds through the formation of an intermediate hydrazide, which then undergoes cyclization to form the desired this compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This involves controlling the temperature, reaction time, and concentration of reactants. The use of continuous flow reactors can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

6-oxo-3H-pyridine-3-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The carbohydrazide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted carbohydrazides.

Scientific Research Applications

6-oxo-3H-pyridine-3-carbohydrazide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.

    Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: The compound is used in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-oxo-3H-pyridine-3-carbohydrazide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. This interaction can disrupt the normal biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific biological activity being investigated.

Comparison with Similar Compounds

Similar Compounds

    Pyridine-3-carbohydrazide: Similar structure but lacks the keto group.

    6-oxo-1,6-dihydropyridine-3-carboxylic acid hydrazide: Similar structure with a carboxylic acid group instead of a carbohydrazide group.

    Cyanoacetohydrazide: Contains a cyano group instead of a pyridine ring.

Uniqueness

6-oxo-3H-pyridine-3-carbohydrazide is unique due to the presence of both a keto group and a carbohydrazide group in its structure. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in medicinal chemistry and drug development.

Properties

Molecular Formula

C6H7N3O2

Molecular Weight

153.14 g/mol

IUPAC Name

6-oxo-3H-pyridine-3-carbohydrazide

InChI

InChI=1S/C6H7N3O2/c7-9-6(11)4-1-2-5(10)8-3-4/h1-4H,7H2,(H,9,11)

InChI Key

CDMJRQOOLRRVCL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)N=CC1C(=O)NN

Origin of Product

United States

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